N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique chemical structure, which combines a benzothiazole ring with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, which is then reacted with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Uniqueness
Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a quinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-22-15-6-4-3-5-12(15)13(10-17(22)23)18(24)21-19-20-14-8-7-11(25-2)9-16(14)26-19/h3-10H,1-2H3,(H,20,21,24) |
InChI Key |
GLOSZNREIWOVRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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